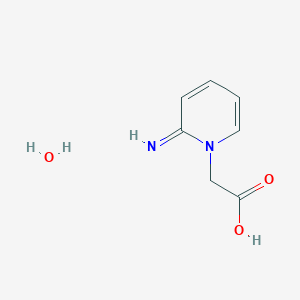
1-(2,4-Dimethylphenyl)butylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4-Dimethylphenyl)butylamine is an organic compound with the molecular formula C12H19N. It is a derivative of butylamine, where the butyl group is substituted with a 2,4-dimethylphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2,4-Dimethylphenyl)butylamine can be synthesized through several methods. One common approach involves the reaction of 2,4-dimethylphenylacetonitrile with butylamine in the presence of a reducing agent. The reaction typically occurs under reflux conditions with a suitable solvent such as ethanol or methanol .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 1-(2,4-Dimethylphenyl)butylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride.
Substitution: The amine group in this compound can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide; typically performed in acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; usually conducted in anhydrous solvents.
Substitution: Alkyl halides, acyl chlorides; reactions often require a base such as sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Ketones, aldehydes.
Reduction: Alcohols, secondary amines.
Substitution: N-alkylated or N-acylated derivatives.
Scientific Research Applications
1-(2,4-Dimethylphenyl)butylamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to biologically active amines.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes
Mechanism of Action
The mechanism of action of 1-(2,4-Dimethylphenyl)butylamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. For example, it may interact with amine receptors in biological systems, influencing neurotransmission and other physiological processes .
Comparison with Similar Compounds
Butylamine: A primary amine with a simpler structure, lacking the phenyl substitution.
2,4-Dimethylphenylamine: Similar aromatic structure but without the butyl group.
Phenylbutylamine: Contains a phenyl group but differs in the position of substitution on the butyl chain
Uniqueness: 1-(2,4-Dimethylphenyl)butylamine is unique due to the presence of both the 2,4-dimethylphenyl and butyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H19N |
|---|---|
Molecular Weight |
177.29 g/mol |
IUPAC Name |
1-(2,4-dimethylphenyl)butan-1-amine |
InChI |
InChI=1S/C12H19N/c1-4-5-12(13)11-7-6-9(2)8-10(11)3/h6-8,12H,4-5,13H2,1-3H3 |
InChI Key |
ZZTDHDZQLDXJSH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C1=C(C=C(C=C1)C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[3-(Benzyloxy)cyclobutyl]ethan-1-ol](/img/structure/B13007716.png)
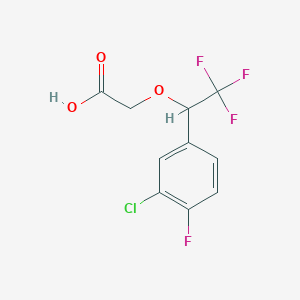
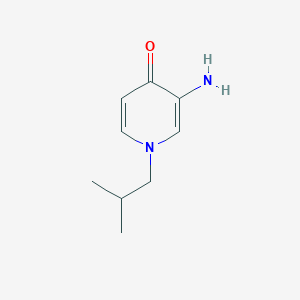
![tert-Butyl 2-oxo-8-oxa-5-azaspiro[3.5]nonane-5-carboxylate](/img/structure/B13007740.png)
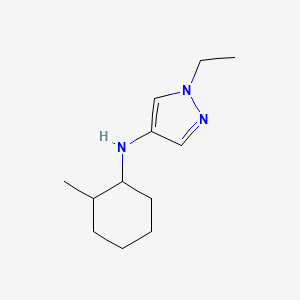
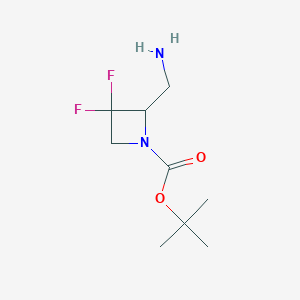
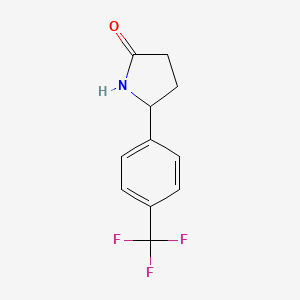

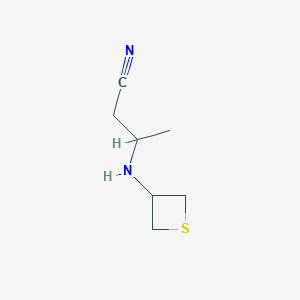
![8-Benzyl-3-methyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B13007772.png)
![5-Bromopyrrolo[2,1-f][1,2,4]triazin-2-amine](/img/structure/B13007778.png)
